molecular formula C8H10BrNO2 B3153525 3-Bromo-2-(2-methoxyethoxy)pyridine CAS No. 760207-91-8

3-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No.: B3153525
CAS No.: 760207-91-8
M. Wt: 232.07 g/mol
InChI Key: DKKROXWHYSDJAA-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol. It is of significant interest in various scientific fields, including chemistry, pharmacology, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxyethoxy)pyridine typically involves the bromination of 2-(2-methoxyethoxy)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(2-methoxyethoxy)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(2-methoxyethoxy)pyridine derivatives.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: The primary product is 2-(2-methoxyethoxy)pyridine.

Scientific Research Applications

3-Bromo-2-(2-methoxyethoxy)pyridine is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmacology: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Nanotechnology: It is used in the preparation of nanomaterials and as a functionalizing agent for nanoparticles.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)pyridine involves its interaction with molecular targets through its bromine and pyridine moieties. These interactions can lead to various biochemical effects, depending on the specific application. The pathways involved may include binding to enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxypyridine
  • 3-Bromo-2-methoxypyridine
  • 2-Bromo-3-(2-methoxyethoxy)pyridine

Uniqueness

3-Bromo-2-(2-methoxyethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific fields .

Properties

IUPAC Name

3-bromo-2-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKROXWHYSDJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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